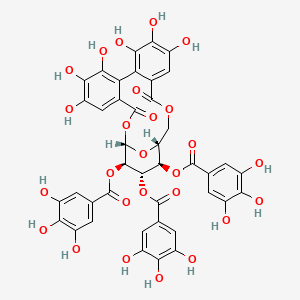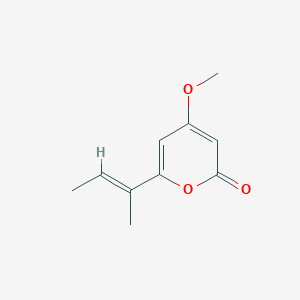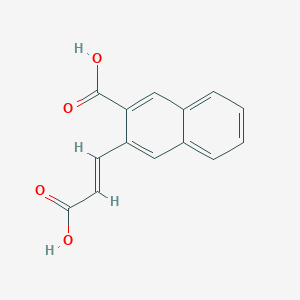
Methyl (2-((R)-(3-chlorophenyl)((R)-1-(((S)-2-(methylamino)-3-((R)-tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamate
Descripción general
Descripción
VTP27999 is an alkyl amine renin inhibitor that has shown potential for clinical utility, particularly in the treatment of hypertension. It is a small molecule with a chemical formula of C26H41ClN4O5 and a molecular weight of 525.08 g/mol . The compound has demonstrated excellent selectivity over related and unrelated off-targets, good oral bioavailability, and efficacy in animal models .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a model molecule for studying renin inhibition and structure-activity relationships.
Biology: VTP27999 is employed in biological studies to understand its effects on renin activity and its potential therapeutic benefits.
Mecanismo De Acción
VTP27999 exerts its effects by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, VTP27999 reduces the production of angiotensin I, which in turn decreases the formation of angiotensin II, a potent vasoconstrictor. This leads to a reduction in blood pressure and alleviation of hypertension . The molecular targets of VTP27999 include the active site of renin, where it binds and prevents the enzyme from catalyzing the conversion of angiotensinogen to angiotensin I .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of VTP27999 involves a series of chemical reactions, including the incorporation of polar functionality and the replacement of the cyclohexylmethyl group with a ®-(tetrahydropyran-3-yl)methyl group . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as N,O-dimethylhydroxylamine hydrochloride .
Industrial Production Methods
Industrial production methods for VTP27999 are not extensively documented, but the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of automated synthesis and purification techniques may be employed to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
VTP27999 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of VTP27999.
Common Reagents and Conditions
Common reagents used in the reactions involving VTP27999 include ethyl bromoacetate, anhydrous dimethylformamide (DMF), and other organic solvents . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of VTP27999 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Comparación Con Compuestos Similares
Similar Compounds
Aliskiren: Another renin inhibitor used in the treatment of hypertension.
Remikiren: A renin inhibitor with similar mechanisms of action.
Zankiren: Another compound in the same class of renin inhibitors.
Uniqueness of VTP27999
VTP27999 is unique due to its excellent selectivity, good oral bioavailability, and efficacy in animal models. It has shown potential for clinical utility with minimal off-target effects, making it a promising candidate for further development .
Propiedades
IUPAC Name |
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41ClN4O5/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32)/t19-,21-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWASIVXQMMPLM-ZXMXYHOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583133 | |
| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942142-51-0 | |
| Record name | VTP-27999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942142510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VTP-27999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12416 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VTP-27999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/254XY8NV84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is VTP-27999 and how does it work?
A1: VTP-27999 (Methyl (2-((R)-(3-chlorophenyl)((R)-1-(((S)-2-(methylamino)-3-((R)-tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamate) is a potent and selective renin inhibitor. [] It works by binding to renin, the rate-limiting enzyme in the renin-angiotensin system (RAS), and preventing the conversion of angiotensinogen to angiotensin I. [, ] This inhibition leads to a reduction in the production of angiotensin II, a potent vasoconstrictor, ultimately lowering blood pressure. []
Q2: How does VTP-27999 differ from aliskiren, another renin inhibitor?
A2: While both VTP-27999 and aliskiren inhibit renin, they exhibit several key differences:
- Prorenin interaction: Unlike aliskiren, VTP-27999 does not unfold prorenin, the inactive precursor of renin. []
- Immunoreactivity: VTP-27999 increases renin immunoreactivity in assays by affecting antibody affinity, which is not observed with aliskiren. []
- Intracellular accumulation: VTP-27999 accumulates to a greater extent within renin-synthesizing cells compared to aliskiren, leading to more potent blockade of intracellular renin. [, ]
- (Pro)renin receptor interaction: VTP-27999, but not aliskiren, can block renin's ability to activate the (pro)renin receptor ((P)RR) and induce downstream signaling. []
Q3: What is the significance of VTP-27999's ability to block intracellular renin?
A3: VTP-27999's enhanced intracellular accumulation allows it to inhibit renin even before its release from cells. [] This contributes to its long-lasting effects, exceeding what would be expected based solely on its plasma half-life. []
Q4: What have studies shown regarding VTP-27999's effect on renal function?
A4: Studies in salt-depleted healthy volunteers have demonstrated that VTP-27999 can induce significant increases in renal plasma flow (RPF) and glomerular filtration rate (GFR) in a dose-dependent manner. [] Importantly, these effects reached a maximum at a dose of 300mg, indicating that VTP-27999 can achieve maximal renal renin blockade at this dosage. []
Q5: What are the implications of the (P)RR's role in renin release as revealed by VTP-27999 research?
A5: Research using VTP-27999 has provided valuable insights into the function of the (P)RR. Knockdown experiments revealed that the (P)RR is crucial for the conversion of prorenin to renin and plays a significant role in the constitutive release of both prorenin and renin. [] This discovery highlights the complex interplay between renin, prorenin, and the (P)RR in regulating the RAS.
Q6: What is the current status of VTP-27999's clinical development?
A6: While VTP-27999 has shown promising results in preclinical studies and early clinical trials, it appears that its development has been discontinued. [] The specific reasons for this are not explicitly stated in the provided research papers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylic acid](/img/structure/B1256261.png)
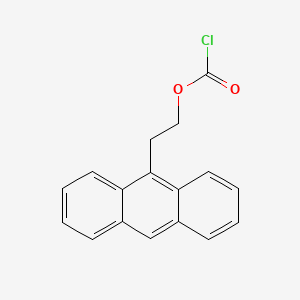
![(oxiran-2-yl)methyl 2-{6-[(oxiran-2-yl)methoxy]-3-oxo-3H-xanthen-9-yl}benzoate](/img/structure/B1256264.png)
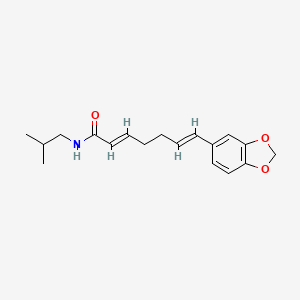
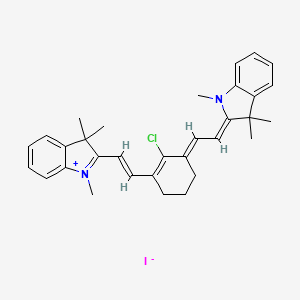
![Pyrrolo[2,1-a]isoquinoline](/img/structure/B1256269.png)
![3,6-Dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-ol](/img/structure/B1256273.png)


